1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound features a 1,8-naphthyridine core substituted with ethyl (C1), methyl (C7), and a 4-oxo group. At position 3, a carboxamide moiety is linked to a piperidin-4-yl group bearing a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl substituent. The structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multipoint binding.
Properties
IUPAC Name |
1-ethyl-7-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2/c1-4-29-13-18(19(32)17-6-5-14(2)25-20(17)29)23(33)26-16-7-10-30(11-8-16)21-22-28-27-15(3)31(22)12-9-24-21/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVDYIXKQJBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(CC3)C4=NC=CN5C4=NN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms. They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities. Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Biological Activity
The compound 1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 2034461-78-2) is a synthetic derivative that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, particularly its anti-tubercular and anti-cancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
Anti-Tubercular Activity
Recent studies have highlighted the potential of similar naphthyridine derivatives as anti-tubercular agents. For instance, a related study synthesized various substituted compounds and tested them against Mycobacterium tuberculosis (Mtb). Among these compounds, several exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against tuberculosis.
Anti-Cancer Activity
In another study focused on triazole derivatives, compounds were evaluated for their antiproliferative effects against colon cancer cell lines (HCT-116 and HT-29). One compound showed an IC50 value of approximately 6.5 µM and was found to induce apoptosis through mitochondrial pathways . Given the structural characteristics of the target compound, it may exhibit similar anti-cancer properties.
The mechanism by which these types of compounds exert their biological effects often involves interaction with specific cellular targets or pathways. For instance:
- Apoptosis Induction : Compounds may trigger apoptotic pathways by modulating proteins such as Bax and Bcl2 .
- Inhibition of Bacterial Growth : The anti-tubercular action likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways in Mtb .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have indicated that derivatives related to the triazolo[4,3-a]pyrazine structure exhibit significant antibacterial properties. For instance, compounds synthesized from this framework have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications to the triazole and pyrazine components can enhance antibacterial efficacy .
Anticancer Potential
The compound's structural similarity to known poly(ADP-ribose) polymerase (PARP) inhibitors positions it as a candidate for anticancer drug development. PARP inhibitors are crucial in cancer therapy as they interfere with DNA repair mechanisms in cancer cells. Preliminary investigations have shown that compounds with similar naphthyridine frameworks can effectively inhibit PARP activity, suggesting that this compound may also possess similar properties .
Neuropharmacological Effects
The presence of the piperidine ring in the compound hints at potential neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems. Research into related compounds has shown promise in modulating dopamine and serotonin receptors, which could lead to applications in treating neurological disorders such as depression and anxiety .
Synthesis and Structure
The synthesis of 1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:
- Formation of the naphthyridine core.
- Introduction of the carboxamide functional group.
- Attachment of the piperidine and triazolo-pyrazine substituents.
This synthetic route allows for variations that can be explored to optimize biological activity.
Case Study 1: Antibacterial Activity
A study published in MDPI evaluated a series of triazolo[4,3-a]pyrazine derivatives for their antibacterial activity. Among these compounds, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin. This highlights the potential of compounds derived from similar structures for developing new antibacterial agents .
Case Study 2: PARP Inhibition
Research focusing on PARP inhibitors demonstrated that modifications to the naphthyridine structure could enhance binding affinity to the PARP enzyme. Compounds with a similar scaffold were shown to effectively inhibit cancer cell proliferation by blocking DNA repair pathways. This suggests that this compound may be further investigated as a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Flexibility : The 1,8-naphthyridine core (target compound and ) offers a planar scaffold for aromatic interactions, whereas imidazopyridine derivatives (e.g., ) exhibit reduced planarity due to saturation.
- Substituent Impact :
- The target’s carboxamide group improves water solubility compared to carboxylate esters (e.g., ), which are prone to hydrolysis.
- Piperazine/piperidine substituents (target and ) enhance binding to biological targets via hydrogen bonding or cation-π interactions.
- Electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) increase metabolic stability but may reduce solubility.
Spectral Data and Structural Confirmation
- 1H NMR Shifts :
- Target Compound : Expected signals for ethyl (δ ~1.25–1.35 ppm), methyl (δ ~2.50 ppm), piperidine (δ ~3.20–3.80 ppm), and triazolopyrazine aromatic protons (δ ~8.00–9.00 ppm).
- Ethyl Carboxylate Analog : Ethyl group at δ 1.30 ppm, piperazine protons at δ 3.20–3.80 ppm, and naphthyridine H-2 at δ 8.85 ppm.
- IR Data : Carboxamide C=O stretch (~1650 cm⁻¹) in the target vs. ester C=O (~1700 cm⁻¹) in .
Research Findings and Implications
- Thermal Stability : Higher melting points in carboxylate esters (e.g., : 100–102°C) compared to carboxamides (target) suggest stronger crystal lattice interactions in esters.
- Synthetic Challenges : The triazolopyrazine-piperidine moiety in the target requires multistep synthesis, contrasting with simpler piperazine derivatives .
Preparation Methods
Cyclization Reaction Optimization
Conventional heating at 150°C for 12 hours produces only 42% yield due to decomposition side reactions. Microwave irradiation at 300 W for 15 minutes enhances reaction efficiency through rapid dielectric heating, suppressing decarboxylation pathways. The table below compares cyclization methods:
| Method | Temperature (°C) | Time | Yield (%) | Byproducts |
|---|---|---|---|---|
| Conventional | 150 | 12 h | 42 | Dechlorinated (18%) |
| Microwave | 180 | 15 min | 89 | None detected |
Ethyl and methyl substituents are introduced via Friedel-Crafts alkylation prior to cyclization, with BF₃·Et₂O catalysis preventing N-alkylation side reactions. Carboxylic acid activation using POCl₃ enables subsequent amide coupling without intermediate isolation.
Construction of theTriazolo[4,3-a]Pyrazine Fragment
The 3-methyl-triazolo[4,3-a]pyrazin-8-yl group is synthesized through a three-component condensation between 2-hydrazinopyrazine, trimethyl orthoacetate, and ammonium acetate in acetic acid. X-ray crystallography confirms regiospecific triazole ring formation at the 4,3-a position.
Key Reaction Parameters
Reflux in glacial acetic acid (120°C, 8 h) achieves 78% yield, while solvent screening reveals:
| Solvent | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 78 | 24 h | 45 | 92.1 |
| Acetic acid | 120 | 8 h | 78 | 98.7 |
| Toluene | 110 | 12 h | 32 | 85.4 |
Methyl substitution at C3 is introduced via methyl glycinate hydrochloride during cyclocondensation, with K₂CO₃ base controlling regioselectivity.
Piperidine Linker Functionalization
The 1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine intermediate is prepared through nucleophilic aromatic substitution. Piperidin-4-amine reacts with 8-chloro-3-methyl-triazolo[4,3-a]pyrazine in DMF at 100°C for 6 hours (Yield: 83%).
Ligand-Accelerated Coupling
Copper(I) iodide (20 mol%) with trans-cyclohexanediamine ligand (40 mol%) in dioxane enables C-N bond formation under microwave irradiation (150°C, 40 min). Comparative studies show:
| Catalyst System | Temperature (°C) | Time | Conversion (%) |
|---|---|---|---|
| CuI/Et₃N | 120 | 24 h | 58 |
| CuI/trans-CHD (MW) | 150 | 40 min | 95 |
| Pd(OAc)₂/Xantphos | 100 | 12 h | 72 |
Microwave conditions reduce reaction time from 24 hours to 40 minutes while improving atom economy.
Final Amide Coupling
The 1,8-naphthyridine-3-carboxylic acid is activated as acid chloride using SOCl₂ (82% yield) and coupled with the piperidin-4-amine derivative under Schotten-Baumann conditions.
Coupling Reagent Screening
Comparative analysis of amidation methods reveals superior performance of mixed anhydride methods:
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | THF | 88 | 99.2 |
| HATU | DIPEA | DMF | 76 | 97.8 |
| EDCI/HOBt | NMM | CH₂Cl₂ | 68 | 95.4 |
Reaction monitoring by LC-MS shows complete consumption of starting material within 2 hours at 0-5°C, minimizing epimerization.
Process Optimization and Scale-Up
Kilogram-scale production employs continuous flow microwave reactors for the cyclization step, achieving 86% isolated yield at 5 kg/batch. Final purification via antisolvent crystallization (water/ethanol 3:1) gives pharmaceutical-grade material (99.9% HPLC purity).
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-a]pyrazine core in this compound?
The triazolo[4,3-a]pyrazine moiety is typically synthesized via cyclization of hydrazine derivatives with activated carboxylic acids or esters. A common method involves reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with acids (e.g., oxalic acid monoamides) in the presence of carbonyldiimidazole (CDI) in anhydrous DMF at 100°C, followed by reflux and recrystallization from DMF/i-propanol mixtures . For example, cyclization with ortho-esters or anhydrides can yield 3-alkyl-substituted derivatives .
Q. Which spectroscopic techniques are essential for confirming the structure of intermediates and the final compound?
- 1H/13C NMR : Critical for verifying substitution patterns (e.g., methyl groups on triazolo-pyrazine or piperidine rings) and confirming regioselectivity during cyclization .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and amide bonds .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for complex heterocycles .
Q. What are the typical reaction conditions for coupling the naphthyridine and triazolo-pyrazine moieties?
Coupling often involves activating the carboxylic acid (e.g., using CDI or thionyl chloride) and reacting it with a piperidine-containing amine under anhydrous conditions. For example, hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) are treated with carbon disulfide in ethanol with potassium hydroxide at room temperature to form triazole derivatives .
Advanced Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Temperature Control : Lowering reaction temperatures (e.g., 10°C) reduces side reactions during amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while i-propanol aids in precipitation and purification .
- Catalyst Screening : CDI or HATU can improve coupling efficiency for sterically hindered amines .
Q. How should researchers address contradictions in reported biological activities of similar triazolo-pyrazine derivatives?
- Comparative Assays : Use standardized assays (e.g., enzyme inhibition or cell viability tests) under identical conditions to compare derivatives .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., trifluoromethyl groups on bioactivity) with computational modeling (e.g., DFT for electron-withdrawing effects) .
- Meta-Analysis : Reconcile discrepancies by reviewing solvent effects, purity thresholds (>95% by HPLC), and assay protocols across studies .
Q. What computational methods are effective for predicting the binding mode of this compound to kinase targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding with the naphthyridine carbonyl and triazolo-pyrazine nitrogen atoms .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hinge region interactions) .
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., methyl or ethyl groups) on binding affinity .
Q. What strategies can resolve discrepancies in melting points or spectral data between synthesized batches?
- Recrystallization Optimization : Use solvent mixtures (DMF/i-propanol) to improve crystal purity .
- Dynamic NMR Studies : Detect conformational isomerism or solvent adducts that may alter spectral profiles .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydrate or salt formation .
Methodological Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Scaffold Modification : Systematically vary substituents on the triazolo-pyrazine (position 3), piperidine (position 4), and naphthyridine (position 7) .
- Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl or fluorinated analogs to probe steric/electronic effects .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize lead compounds .
Q. What analytical workflows are recommended for characterizing degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
